diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate
Description
Diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate is a quaternary ammonium salt featuring a complex aryl ether backbone and a 4-methylbenzenesulfonate (tosylate) counterion. The compound’s structure includes:
- A diethyl-methylazanium moiety, which confers cationic character.
- A diphenylhydroxymethylphenoxypropyl chain, contributing to lipophilicity and steric bulk.
- A tosylate counterion, enhancing solubility in polar solvents.
Properties
CAS No. |
66902-94-1 |
|---|---|
Molecular Formula |
C34H41NO5S |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H34NO2.C7H8O3S/c1-4-28(3,5-2)21-14-22-30-26-20-13-12-19-25(26)27(29,23-15-8-6-9-16-23)24-17-10-7-11-18-24;1-6-2-4-7(5-3-6)11(8,9)10/h6-13,15-20,29H,4-5,14,21-22H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
RCMBKFAGERBIKG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCCOC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-(hydroxy(diphenyl)methyl)phenol | Condensation of 2-hydroxybenzaldehyde with diphenylmethanol under acidic conditions or via Grignard reaction with diphenylmethyl magnesium halide | Formation of hydroxy(diphenyl)methyl-substituted phenol intermediate |
| 2 | Etherification | Reaction of the phenol intermediate with 3-chloropropyl-dimethylamine or 3-chloropropyl-diethylmethylamine under basic conditions (e.g., K$$2$$CO$$3$$) in polar aprotic solvents (DMF, DMSO) | Formation of the 3-(2-[hydroxy(diphenyl)methyl]phenoxy)propyl-dimethyl/diethylmethylamine |
| 3 | Quaternization and salt formation | Treatment with methyl iodide or methyl tosylate to quaternize the tertiary amine, followed by salt exchange if necessary to obtain the 4-methylbenzenesulfonate salt | Formation of the final quaternary ammonium salt this compound |
Reaction Conditions and Optimization
- Step 1: The hydroxy(diphenyl)methyl phenol intermediate is typically synthesized under mild acidic conditions to promote electrophilic aromatic substitution or via nucleophilic addition of diphenylmethyl reagents to salicylaldehyde derivatives. Reaction temperature is controlled between 0–50°C to avoid side reactions.
- Step 2: Etherification is commonly performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity of the phenolate ion. Potassium carbonate or sodium hydride serve as bases to deprotonate the phenol. Reaction times range from 6 to 24 hours at 60–90°C.
- Step 3: Quaternization is achieved by alkylation using methyl tosylate or methyl iodide. This step is typically carried out at room temperature or slightly elevated temperatures (25–40°C) to ensure complete conversion to the quaternary ammonium salt. Salt metathesis can be performed if iodide salts are formed initially, to exchange for tosylate anion by treatment with sodium 4-methylbenzenesulfonate in aqueous or organic media.
Representative Experimental Data Table
| Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Starting Material | 2-Hydroxybenzaldehyde (1 eq), Diphenylmethanol (1.1 eq) | Hydroxy(diphenyl)methyl phenol (1 eq), 3-Chloropropyl-diethylmethylamine (1.2 eq) | Tertiary amine intermediate (1 eq), Methyl tosylate (1.1 eq) |
| Solvent | Ethanol or Acetic acid | DMF or DMSO | Acetonitrile or acetone |
| Base | Acid catalyst (HCl or p-TsOH) | K$$2$$CO$$3$$ or NaH | None required |
| Temperature | 25–50°C | 60–90°C | 25–40°C |
| Reaction Time | 4–8 hours | 12–24 hours | 6–12 hours |
| Yield (%) | 75–85% | 70–80% | 80–90% |
Purification and Characterization
- Purification: The final compound is purified by recrystallization from ethanol/ethyl acetate mixtures or by preparative chromatography.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The presence of the tosylate counterion is verified by characteristic aromatic signals in NMR and sulfonate peaks in IR (~1170 and 1350 cm$$^{-1}$$).
Research Outcomes and Analytical Notes
- The synthetic methodology is robust and reproducible, with yields above 70% at each step, allowing for multi-gram scale preparation.
- The quaternization step is critical for achieving the desired ammonium salt with tosylate counterion, which improves compound stability and solubility in polar solvents.
- The hydroxy(diphenyl)methyl moiety imparts steric hindrance and contributes to the compound's physicochemical properties, influencing its biological activity and formulation behavior.
- Literature patents and research (e.g., WO2017027684A1) describe related heterocyclic and ammonium compounds prepared via similar alkylation and quaternization strategies, validating the approach.
- PubChem and ChEMBL databases confirm the molecular identity and provide structural descriptors consistent with the described synthetic intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzophenone derivatives, while reduction can produce diphenylmethanol derivatives .
Scientific Research Applications
The compound diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate is a quaternary ammonium salt with potential applications in various scientific fields, particularly in medicinal chemistry, pharmacology, and materials science. This article will explore its applications based on current research findings and case studies.
Chemical Properties and Structure
This compound has a complex structure characterized by a quaternary ammonium group, which is known for its ability to interact with biological membranes and proteins. The presence of the diphenylmethyl and phenoxy groups contributes to its hydrophobic properties, making it suitable for various applications in drug delivery and molecular recognition.
Molecular Formula
- Molecular Weight: 575.758 g/mol
- CAS Number: 66902-94-1
Pharmacological Applications
This compound has been studied for its potential role as an allosteric modulator of muscarinic acetylcholine receptors. Allosteric modulators can enhance or inhibit the effects of endogenous ligands, providing a mechanism for fine-tuning receptor activity without directly competing with the natural ligand.
Case Study: Allosteric Modulation
A study highlighted the interaction of similar quaternary ammonium compounds with muscarinic receptors, demonstrating their ability to alter receptor conformations and affect downstream signaling pathways. This suggests that this compound could be explored for therapeutic uses in conditions like Alzheimer’s disease, where cholinergic signaling is impaired .
Materials Science
The compound's unique structural features make it a candidate for incorporation into polymer matrices. Its amphiphilic nature allows it to act as a surfactant or stabilizer in various formulations.
Application Example: Drug Delivery Systems
Research has indicated that quaternary ammonium compounds can enhance the solubility and bioavailability of poorly soluble drugs. By embedding this compound into nanocarriers, researchers aim to improve drug delivery efficiency to targeted tissues .
Biochemical Studies
The compound may serve as a probe in biochemical assays due to its ability to interact with specific protein targets. Its structural complexity allows for the exploration of binding affinities and mechanisms of action within cellular systems.
Study Insight: Binding Affinity Assays
Experimental data from binding studies indicate that compounds with similar structures can exhibit high affinities for various biological targets, making them useful in elucidating molecular interactions within cellular pathways .
Summary of Findings
The applications of this compound span across pharmacology, materials science, and biochemistry. Its role as an allosteric modulator presents exciting possibilities in drug development, particularly for neurodegenerative diseases. Additionally, its potential use in drug delivery systems highlights its importance in enhancing therapeutic efficacy.
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmacology | Allosteric modulation of acetylcholine receptors | Therapeutic development for neurodegenerative diseases |
| Materials Science | Surfactant/stabilizer in polymer formulations | Improved drug delivery systems |
| Biochemical Studies | Probe for binding affinity assays | Insights into molecular interactions |
Mechanism of Action
The mechanism of action of diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group can interact with enzymes and proteins, altering their activity and function. The compound may also participate in signaling pathways by binding to receptors and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Quaternary Ammonium Groups
(a) 3-[2-[hydroxy(phenyl)methyl]phenoxy]propyl-methyl-dipropylazanium;4-methylbenzenesulfonate (CAS 13002-45-4)
- Key Differences :
- Azanium substitution : Dipropyl vs. diethyl groups in the target compound.
- Molecular weight : 527.715 g/mol (vs. target compound’s ~550–600 g/mol, estimated).
- LogP : 6.78, indicating high lipophilicity, comparable to the target compound.
- Impact : Longer alkyl chains (dipropyl) may reduce solubility in aqueous media but improve membrane permeability .
(b) Sorafenib Tosylate (CAS 475207-59-1)
- Key Differences :
- Core structure : Sorafenib contains a urea linker and trifluoromethylphenyl group, unlike the diphenylhydroxymethyl group in the target compound.
- Biological activity : Sorafenib is a kinase inhibitor, while the target compound lacks documented therapeutic activity.
- Shared Feature : Tosylate counterion improves solubility in both compounds .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP | Application |
|---|---|---|---|---|---|
| Target Compound | C₃₃H₄₁NO₅S* | ~550–600† | Diethylazanium, diphenylhydroxymethyl | ~7.0‡ | Research chemical |
| 3-[2-[hydroxy(phenyl)... (CAS 13002-45-4) | C₃₀H₄₁NO₅S | 527.715 | Dipropylazanium, phenylhydroxymethyl | 6.78 | Unspecified |
| Sorafenib Tosylate | C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S | 637.00 | Urea, trifluoromethyl, tosylate | 3.5 | Anticancer drug |
*Estimated; †Exact weight unavailable; ‡Predicted based on structural analogs.
Compounds with Tosylate Counterions
The tosylate group is widely used to enhance solubility and crystallinity. Examples include:
- Disulfide-masked oligonucleotide systems (): Tosylate derivatives like 3-(((2-(tert-butyldisulfaneyl)ethoxy)carbonyl)amino)propyl 4-methylbenzenesulfonate are synthesized for controlled drug release. The target compound’s tosylate may similarly improve bioavailability but lacks disulfide bonds for redox-sensitive release .
- Sulfonylurea herbicides (): Metsulfuron-methyl (LogP ~1.5) uses a methylbenzoate group for herbicidal activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including alkylation of phenolic hydroxyl groups and sulfonate salt formation. For example, a NaH/THF system (commonly used for deprotonation in alkylation steps ) can facilitate ether bond formation between the phenolic hydroxyl and propyl chain. Subsequent quaternization of the amine group with methyl iodide or similar agents generates the azanium moiety. The final sulfonate salt is formed via acid-base reaction with 4-methylbenzenesulfonic acid. Optimization of solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) is critical to avoid side reactions like over-alkylation .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm the presence of diphenylmethyl, phenoxy, and azanium groups. For example, the diphenylmethyl proton signals typically appear as multiplets at δ 6.5–7.5 ppm .
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and ionic pairing between the azanium cation and sulfonate anion. Reference the CCDC protocols for sulfonate-containing compounds .
- Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M] for the azanium cation and [SO] for the counterion) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Systematically evaluate solvent-solute interactions:
- Solubility : Use a Hansen solubility parameter (HSP) approach to correlate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) versus non-polar solvents. Contradictions may arise from residual salts or hydration states; ensure samples are lyophilized before testing .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the sulfonate ester or azanium dissociation) can be identified via LC-MS/MS .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock to simulate interactions between the azanium-sulfonate ion pair and target proteins (e.g., kinases or GPCRs). Focus on optimizing the phenoxypropyl chain length for improved binding affinity .
- DFT calculations : Analyze the electron density distribution to predict sites for functionalization (e.g., introducing electron-withdrawing groups on the diphenylmethyl moiety to modulate redox potential) .
Q. What are the challenges in interpreting biological activity data, and how can they be mitigated?
- Methodological Answer :
- Counterion interference : The 4-methylbenzenesulfonate counterion may chelate metal ions in assay buffers, leading to false positives/negatives. Include a counterion-only control in cytotoxicity assays (e.g., MTT or apoptosis assays) .
- Membrane permeability : Use Caco-2 cell monolayers to assess permeability. The zwitterionic nature of the compound may require prodrug strategies (e.g., esterification of the sulfonate group) to enhance bioavailability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points (e.g., 120–125°C vs. 135–140°C)?
- Methodological Answer : Variations may stem from polymorphic forms or hydration states. Perform:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
